molecular formula C36H60N8O9S2 B14200727 L-Glutamine, L-methionyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-methionyl- CAS No. 847774-42-9

L-Glutamine, L-methionyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-methionyl-

Cat. No.: B14200727
CAS No.: 847774-42-9
M. Wt: 813.0 g/mol
InChI Key: PPLDSUKHQZIDJI-RMIXPHLWSA-N
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Description

L-Glutamine, L-methionyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-methionyl- is a complex peptide compound composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamine, L-methionyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-methionyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.

    Deprotection steps: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.

Industrial Production Methods

Industrial production of this peptide can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for larger quantities and higher throughput. The process is optimized for efficiency and yield, ensuring the production of high-purity peptides.

Chemical Reactions Analysis

Types of Reactions

L-Glutamine, L-methionyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-methionyl- can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents depending on the desired substitution, such as alkylating agents for methylation.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Glutamine, L-methionyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-methionyl- has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based treatments.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Glutamine, L-methionyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-methionyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    L-Glutamine, L-methionyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-: Similar structure but lacks the terminal methionyl group.

    L-Glutamine, L-methionyl-L-prolyl-L-prolyl-L-prolyl-: Shorter peptide chain with similar properties.

Uniqueness

L-Glutamine, L-methionyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-methionyl- is unique due to its specific sequence and the presence of multiple proline residues, which can influence its structural properties and interactions with other molecules.

This detailed article provides a comprehensive overview of L-Glutamine, L-methionyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-methionyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

847774-42-9

Molecular Formula

C36H60N8O9S2

Molecular Weight

813.0 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C36H60N8O9S2/c1-21(2)20-25(31(47)39-23(14-19-55-4)30(46)40-24(36(52)53)11-12-29(38)45)41-32(48)26-8-5-15-42(26)34(50)28-10-7-17-44(28)35(51)27-9-6-16-43(27)33(49)22(37)13-18-54-3/h21-28H,5-20,37H2,1-4H3,(H2,38,45)(H,39,47)(H,40,46)(H,41,48)(H,52,53)/t22-,23-,24-,25-,26-,27-,28-/m0/s1

InChI Key

PPLDSUKHQZIDJI-RMIXPHLWSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@H](CCSC)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CCSC)N

Origin of Product

United States

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